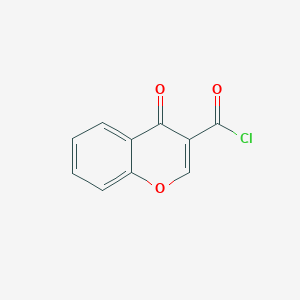

Chromone-3-carbonyl chloride

Description

Overview of Chromones as a Heterocyclic System in Organic Chemistry

Chromones, scientifically known as 1,4-benzopyrones, are a significant class of heterocyclic compounds. Their structure features a benzene (B151609) ring fused to a γ-pyrone ring. ontosight.ai This scaffold is not merely a synthetic curiosity but is prevalent in nature, particularly in the plant kingdom, where these compounds play roles in defense and physiological processes. ontosight.airesearchgate.net The chromone (B188151) nucleus is a core component of various naturally occurring flavonoids, such as flavones and isoflavones. ijrpc.com The inherent chemical architecture of chromones, characterized by its rigid, bicyclic system, has designated it as a "privileged structure" in the realm of drug discovery. ijrpc.comnih.gov This is attributed to its ability to serve as a versatile framework for a multitude of pharmacologically active agents. ijrpc.comnih.gov The chemical properties of chromones are marked by their reactivity towards both nucleophiles and electrophiles, rendering them valuable intermediates in organic synthesis. ontosight.ai

Importance of C-3 Functionalization in Chromone Chemistry

The functionalization of the chromone scaffold at its various positions is a key strategy for diversifying its chemical and biological properties. Among these, the C-3 position holds particular importance. Modifications at this site have been shown to be crucial for eliciting a range of biological activities. ijrpc.com The introduction of different substituents at the C-3 position can significantly influence the molecule's interaction with biological targets. rsc.org For instance, the presence of a hydroxyl group at C-3 is a feature of flavonols, a class of flavonoids with notable biological activities. researchgate.netijrpc.com Furthermore, the C-3 position is electronically distinct within the chromone ring system. It is considered an electron-rich site, making it susceptible to reactions with electrophilic partners. rsc.orgnih.gov This reactivity allows for the direct introduction of various functional groups, providing a more atom-economical pathway compared to methods requiring pre-functionalized starting materials. rsc.orgnih.gov The development of tandem reactions that combine the formation of the chromone ring with C-3 functionalization has emerged as a powerful strategy for creating structurally diverse chromone derivatives. scilit.com

Positioning of Chromone-3-carbonyl chloride within Chromone Synthesis and Reactivity

This compound is a highly reactive derivative of chromone-3-carboxylic acid. prepchem.comresearchgate.net Its significance lies in its role as a key intermediate for introducing a carbonyl-based functional group at the C-3 position of the chromone nucleus. The acyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity allows for the facile synthesis of a wide array of C-3 substituted chromones, including amides, esters, and other carbonyl derivatives. researchgate.netrsc.org

The synthesis of this compound is typically achieved by treating chromone-3-carboxylic acid with a chlorinating agent, such as thionyl chloride. prepchem.com Chromone-3-carboxylic acid itself can be prepared from 2-hydroxyacetophenones through methods like the Vilsmeier-Haack reaction to introduce the C-3 carbon, followed by oxidation. researchgate.netresearchgate.netsciforum.net The high reactivity of this compound makes it a valuable precursor for creating more complex chromone structures. For example, it has been used in the synthesis of dimeric chromones, such as 3,3′-carbonyl-bis(chromones), by reacting it with appropriate nucleophiles. rsc.org

Scope and Objectives of Academic Research on this compound

Academic research on this compound and related C-3 functionalized chromones is driven by the quest for novel compounds with enhanced or specific biological activities. The primary objectives of this research include:

Development of Efficient Synthetic Methodologies: A significant focus is on creating new and improved methods for the synthesis of this compound and its derivatives. This includes optimizing reaction conditions, exploring new catalysts, and developing one-pot procedures to increase yields and reduce environmental impact. tandfonline.comresearchgate.net

Exploration of Reactivity: Researchers are continually investigating the reactivity of this compound with a diverse range of nucleophiles to synthesize novel classes of chromone derivatives. rsc.orgresearchgate.netnih.gov This includes reactions with amines, alcohols, thiols, and more complex bifunctional molecules. researchgate.net

Investigation of Biological and Pharmacological Properties: A major driver of research is the potential of C-3 functionalized chromones as therapeutic agents. ijrpc.comnih.govijrar.org Studies focus on evaluating the antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties of newly synthesized compounds. researchgate.netijrar.org

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of chromone derivatives prepared from this compound and assessing their biological activity, researchers aim to understand the relationship between molecular structure and pharmacological effect. This knowledge is crucial for the rational design of more potent and selective drug candidates.

The versatility of this compound as a synthetic intermediate ensures its continued importance in the field of medicinal and synthetic organic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C10H5ClO3 |

|---|---|

Molecular Weight |

208.60 g/mol |

IUPAC Name |

4-oxochromene-3-carbonyl chloride |

InChI |

InChI=1S/C10H5ClO3/c11-10(13)7-5-14-8-4-2-1-3-6(8)9(7)12/h1-5H |

InChI Key |

DUTDBPYCLDQAIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Chromone 3 Carbonyl Chloride

Precursors and Intermediate Synthesis for Chromone-3-carbonyl chloride

Synthesis of Chromone-3-carboxylic acid

Chromone-3-carboxylic acid can be synthesized through various methods, with the oxidation of chromone-3-carbaldehydes being a prominent approach.

The oxidation of chromone-3-carbaldehydes is a direct method for the preparation of chromone-3-carboxylic acids. semanticscholar.org Chromone-3-carbaldehydes themselves are typically synthesized from corresponding 2-hydroxyacetophenones via Vilsmeier-Haack formylation. semanticscholar.org

One effective method for this oxidation is the Pinnick oxidation , which utilizes sodium chlorite (B76162) and a scavenger like sulfamic acid. This method has been shown to afford chromone-3-carboxylic acids in yields ranging from 53-61%. semanticscholar.org

Another method that has been explored is the use of Jones' reagent (chromic acid) as the oxidant. semanticscholar.orgresearchgate.net While documented in the literature, the success of this reaction can be variable. semanticscholar.orgorganic-chemistry.org Low yields of 10–39% have been reported when using Jones reagent in aqueous acetone. researchgate.net

Table 1: Comparison of Oxidation Methods for Chromone-3-carbaldehydes

| Oxidizing Agent | Typical Reagents | Reported Yields | Notes |

|---|---|---|---|

| Pinnick Oxidation | Sodium chlorite, sulfamic acid | 53-61% | Considered a successful and reliable method. semanticscholar.org |

| Jones' Reagent | Chromic acid in aqueous acetone | 10-39% | Success can be inconsistent. semanticscholar.orgresearchgate.net |

Alternative Routes to Chromone-3-carboxylic acid

Alternative synthetic strategies for chromone-3-carboxylic acid have also been investigated. One such approach involves the synthesis of chromone-3-carbonitrile as a precursor. semanticscholar.orgresearchgate.net The subsequent hydrolysis of the carbonitrile to the desired carboxylic acid has been attempted, though success with this method has been reported as challenging. semanticscholar.org

Synthesis of Chromone-2-carboxylic acid (as a comparative context for acid chloride formation)

For comparative purposes, the synthesis of the isomeric chromone-2-carboxylic acid is noteworthy. A common route to this compound involves a microwave-assisted process starting from a 2'-hydroxyacetophenone (B8834) and ethyl oxalate. nih.govresearchgate.net This method has been optimized by varying parameters such as the base, solvent, temperature, and reaction time, leading to improved yields of up to 87%. nih.govresearchgate.net The synthesis of chromone-2-carboxylic acid and its subsequent conversion to the corresponding acid chloride provides a useful parallel for understanding the reactivity of the chromone (B188151) scaffold in these transformations.

Direct Synthesis of this compound

The direct conversion of chromone-3-carboxylic acid to its acid chloride is the final step in producing the target compound.

Conversion of Chromone-3-carboxylic acid using Thionyl Chloride (SOCl₂)

The most common and direct method for the synthesis of this compound is the treatment of chromone-3-carboxylic acid with thionyl chloride (SOCl₂). semanticscholar.orgprepchem.comgoogle.com This reaction is a standard procedure for converting carboxylic acids to acid chlorides. commonorganicchemistry.commasterorganicchemistry.comlibretexts.orgchemistrysteps.commasterorganicchemistry.com

In a typical procedure, a mixture of chromone-3-carboxylic acid and an excess of thionyl chloride is heated at reflux. prepchem.com The reaction is generally rapid, often completed within minutes. prepchem.com After the reaction, the excess thionyl chloride is typically removed, and the product can be crystallized from a suitable solvent like cyclohexane. prepchem.com This process results in the in situ formation of the acid chloride, which can then be used in subsequent reactions to produce various derivatives, such as chromone-3-carboxamides. semanticscholar.orgresearchgate.net

Table 2: Synthesis of this compound

| Starting Material | Reagent | Key Conditions | Product |

|---|---|---|---|

| Chromone-3-carboxylic acid | Thionyl chloride (SOCl₂) | Heated at reflux | This compound |

Conversion of Chromone-3-carboxylic acid using Oxalyl Chloride

The transformation of chromone-3-carboxylic acid into its highly reactive acyl chloride derivative, this compound, is a crucial step in the synthesis of many functionalized chromones. researchgate.net Oxalyl chloride is a preferred reagent for this conversion due to its effectiveness under mild conditions and the convenient removal of byproducts. chemicalbook.com

The reaction involves treating chromone-3-carboxylic acid with oxalyl chloride, often in an inert solvent. The mechanism proceeds through the formation of an intermediate acyl oxalyl chloride, which then decomposes to yield the final this compound, along with gaseous byproducts carbon monoxide and carbon dioxide, and hydrogen chloride. This process is advantageous as the volatile byproducts can be easily removed, simplifying the isolation of the product or its use in situ. chemicalbook.com A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to accelerate the reaction via the formation of a Vilsmeier reagent.

The use of oxalyl chloride is particularly noted for its mildness, which helps in preventing side reactions or rearrangements that can occur with more aggressive chlorinating agents, especially on sensitive substrates. chemicalbook.com

Table 1: General Reaction for this compound Synthesis

| Reactant | Reagent | Catalyst (Optional) | Product | Byproducts |

| Chromone-3-carboxylic acid | Oxalyl chloride ((COCl)₂) | N,N-dimethylformamide (DMF) | This compound | CO, CO₂, HCl |

In Situ Generation of this compound in Multi-Step Syntheses

A common application of this methodology is in the synthesis of chromone-3-carboxamides. In a typical procedure, chromone-3-carboxylic acid is treated with a chlorinating agent like thionyl chloride or oxalyl chloride in an appropriate solvent. semanticscholar.org Once the formation of the acid chloride is complete, the amine reactant is added directly to the reaction mixture, often in the presence of a base like triethylamine (B128534) to neutralize the HCl generated. semanticscholar.org This one-pot procedure allows for the direct conversion of the carboxylic acid to the corresponding amide under mild conditions. semanticscholar.org

This approach is valuable because it streamlines the synthetic process, reduces the number of workup and purification steps, and minimizes the handling of a reactive intermediate. orgsyn.org The high reactivity of the in situ generated acyl chloride ensures that it reacts rapidly with nucleophiles like amines or alcohols to produce the desired derivatives in good yields. researchgate.netsemanticscholar.org

Table 3: Example of a Multi-Step Synthesis via In Situ Generation

| Step | Starting Material | Reagents | Intermediate (Not Isolated) | Final Product |

| 1 | Chromone-3-carboxylic acid | Thionyl Chloride (SOCl₂) | This compound | - |

| 2 | - | Amine (R-NH₂), Triethylamine (Et₃N) | - | Chromone-3-carboxamide |

Chemical Reactivity and Derivatization of Chromone 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The acyl chloride moiety of chromone-3-carbonyl chloride is highly susceptible to attack by nucleophiles, leading to the formation of a wide range of 3-substituted chromone (B188151) derivatives. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group.

The reaction of this compound with tertiary phosphites, such as trimethylphosphite, is a notable example of its reactivity. These reactions can proceed through two main pathways: the Michaelis-Arbuzov reaction and the Perkow reaction. tandfonline.com

When 4-oxo-4H-1-benzopyran-3-carbonyl chloride (this compound) is reacted with trimethylphosphite, it yields the corresponding α-ketophosphonate, specifically dimethyl (4-oxo-4H-1-benzopyran-3-yl)carbonylphosphonate. tandfonline.com This transformation is a classic Michaelis-Arbuzov reaction, where the phosphite (B83602) attacks the electrophilic carbonyl carbon of the acyl chloride. tandfonline.comwikipedia.org The reaction is initiated by the nucleophilic attack of the phosphite on the alkyl halide (in this case, the acyl chloride), leading to a phosphonium (B103445) salt intermediate. wikipedia.org Subsequent dealkylation, typically through an SN2 reaction by the displaced halide anion on one of the phosphite's alkyl groups, results in the formation of the final phosphonate (B1237965) product. wikipedia.org

In the context of reactions between acid chlorides and trialkyl phosphites, the Perkow reaction is a competing pathway to the Michaelis-Arbuzov reaction. tandfonline.comwikipedia.org The Perkow reaction typically occurs with haloketones and leads to the formation of a dialkyl vinyl phosphate. wikipedia.org The mechanism involves the nucleophilic addition of the phosphite to the carbonyl carbon, forming a zwitterionic intermediate which then rearranges to eliminate a halide and subsequently dealkylates to form the enol phosphate. wikipedia.org While the primary product of the reaction between this compound and trimethylphosphite is the Michaelis-Arbuzov product, the potential for the Perkow reaction exists as a side reaction in similar systems. tandfonline.comwikipedia.org

In contrast to the reaction with this compound, the reaction of its isomer, 4-oxo-4H-1-benzopyran-2-carbonyl chloride, with tertiary phosphites leads to the formation of two stereoisomeric products, (E) and (Z). tandfonline.com This highlights the influence of the substituent position on the chromone ring on the reaction outcome. The formation of these stereoisomers results from a more complex reaction pathway involving both Michaelis-Arbuzov and Perkow reactions. tandfonline.com

The reaction of this compound with trimethylphosphite proceeds cleanly to the α-ketophosphonate via the Michaelis-Arbuzov pathway. tandfonline.com The proposed mechanism involves the initial attack of the phosphite on the carbonyl carbon of the acid chloride. This is followed by the elimination of the chloride ion and subsequent dealkylation of the phosphonium intermediate by the chloride ion to yield the final product and an alkyl chloride. The reaction with the 2-carbonyl chloride isomer, however, is more complex. It is suggested that an electrophilic attack of the initially formed product on the oxoanionic form of another molecule leads to the formation of two stereoisomers. tandfonline.com

This compound readily reacts with a variety of primary and secondary amines to produce the corresponding chromone-3-carboxamides. semanticscholar.orgresearchgate.net This reaction is a straightforward nucleophilic acyl substitution where the amine acts as the nucleophile. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. semanticscholar.org

The synthesis generally involves the in situ formation of this compound from chromone-3-carboxylic acid using thionyl chloride, followed by the addition of the desired amine. semanticscholar.orgresearchgate.net This method has been successfully employed to synthesize a range of novel chromone-3-carboxamides with good yields. semanticscholar.org

| Amine Nucleophile | Resulting Chromone-3-carboxamide | Yield (%) |

|---|---|---|

| N,N-Dimethylamine | N,N-Dimethyl-6-methoxy-chromone-3-carboxamide | 53.93 |

| Various amines | Novel chromone-3-carboxamides | 44 - 64 |

Reactions with Amine Nucleophiles: Synthesis of Chromone-3-carboxamides

General Methodology for Amide Formation

The synthesis of chromone-3-carboxamides from this compound is a well-established and efficient method. researchgate.net The general procedure involves the reaction of this compound, which is often prepared in situ from the corresponding chromone-3-carboxylic acid, with a primary or secondary amine. researchgate.netbeilstein-journals.org

The in situ generation of the acid chloride is typically achieved by treating chromone-3-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM). researchgate.netresearchgate.net Following the formation of the acid chloride, the amine is added to the reaction mixture, usually in the presence of a base. researchgate.net The base, commonly a tertiary amine like triethylamine (Et₃N) or pyridine, serves to neutralize the hydrogen chloride (HCl) gas that is liberated during the reaction. researchgate.net This prevents the protonation of the reactant amine, which would render it non-nucleophilic. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and eliminate a chloride ion. researchgate.net The resulting chromone-3-carboxamides are typically solid products and can be purified by crystallization. semanticscholar.org

This methodology allows for the synthesis of a wide array of N-substituted chromone-3-carboxamides by varying the amine used in the reaction. researchgate.net

Influence of Amine Structure on Reaction Efficiency and Yield

The efficiency and yield of the amide formation reaction are influenced by the structure of the amine, primarily its nucleophilicity and steric hindrance.

Nucleophilicity: The rate of reaction is directly related to the nucleophilicity of the amine. Aliphatic amines, being more basic and thus more nucleophilic than aromatic amines, generally react more readily with this compound. For instance, primary and secondary aliphatic amines provide a wide range of amides in good yields. researchgate.net Aromatic amines, such as aniline, can also be used, though their reduced nucleophilicity due to the delocalization of the nitrogen lone pair into the aromatic ring might necessitate slightly more forcing reaction conditions or result in lower yields compared to their aliphatic counterparts under identical conditions. researchgate.net

Steric Hindrance: Steric bulk on the amine can significantly impact the reaction rate and yield. Amines with bulky substituents around the nitrogen atom may experience hindered approach to the electrophilic carbonyl carbon of the this compound. beilstein-journals.org For example, while diethylamine (B46881) reacts to give N,N-diethylchromone-3-carboxamide in good yield, amines with larger or more complex branching near the nitrogen atom may react more slowly or require higher temperatures to achieve comparable yields. researchgate.net While primary amines generally react efficiently, secondary amines, particularly those with bulky alkyl groups, might show a decrease in reaction efficiency. d-nb.info In extreme cases of steric hindrance, the reaction may fail to proceed or give very low yields.

Reactions with Hydroxyl-Containing Compounds: Synthesis of Chromone-3-carboxylates

This compound also reacts with hydroxyl-containing compounds, such as alcohols and phenols, to form the corresponding esters, known as chromone-3-carboxylates. This reaction, an esterification, also proceeds through a nucleophilic acyl substitution mechanism.

The general methodology involves reacting the this compound with an alcohol or a phenol. researchgate.net The reaction is often carried out in the presence of a base, such as pyridine, to scavenge the HCl produced. libretexts.org Similar to amide formation, the acid chloride can be generated in situ from chromone-3-carboxylic acid. researchgate.net

Esterification with aliphatic alcohols can be performed either directly from the carboxylic acid under acidic catalysis or, more efficiently, through the acid chloride intermediate. researchgate.net The use of the acid chloride is particularly advantageous for reactions with less reactive alcohols or phenols. Phenols, being less nucleophilic than aliphatic alcohols, generally require the more reactive acid chloride for efficient esterification. chemguide.co.uk The reaction conditions are typically mild, and the resulting chromone-3-carboxylates are valuable compounds in medicinal chemistry and organic synthesis.

Coupling and Dimerization Reactions Mediated by this compound

Beyond simple substitution reactions, this compound can participate in more complex transformations, including coupling and dimerization reactions, leading to the formation of larger, more intricate molecular architectures.

Synthesis of 3,3'-Carbonyl-bis(chromones)

A notable reaction involving this compound is the synthesis of 3,3'-carbonyl-bis(chromones), which are dimeric structures where two chromone moieties are linked by a carbonyl bridge at their 3-positions.

A successful method for the synthesis of both symmetrical and non-symmetrical 3,3'-carbonyl-bis(chromones) involves the reaction of a chromone-3-carboxylic acid chloride with a 3-(dimethylamino)-1-(2-hydroxyphenyl)-2-propen-1-one (an enaminone). researchgate.net This one-pot reaction provides the dimeric chromones in good to very good yields. researchgate.net

The reaction is typically carried out by first converting a substituted chromone-3-carboxylic acid to its corresponding acid chloride in situ using oxalyl chloride in dichloromethane (DCM). researchgate.net Subsequently, the enaminone and a base, such as pyridine, are added to the reaction mixture, which is then heated to reflux. researchgate.net The enaminone acts as a key building block, ultimately forming the second chromone ring of the dimeric product. The versatility of this method allows for the synthesis of various derivatives by using differently substituted chromone-3-carboxylic acids and enaminones. researchgate.net

Table 1: Synthesis of 3,3'-Carbonyl-bis(chromone) Derivatives

| Entry | R¹ in Chromone Acid Chloride | R² in Enaminone | Product | Yield (%) |

| 1 | H | H | 3,3'-Carbonyl-bis(4H-chromen-4-one) | 85 |

| 2 | 6-Cl | H | 6-Chloro-3-[(4-oxo-4H-chromen-3-yl)carbonyl]-4H-chromen-4-one | 82 |

| 3 | 6-Br | H | 6-Bromo-3-[(4-oxo-4H-chromen-3-yl)carbonyl]-4H-chromen-4-one | 88 |

| 4 | H | 4-Cl (on phenyl) | 3-[(6-Chloro-4-oxo-4H-chromen-3-yl)carbonyl]-4H-chromen-4-one | 80 |

| 5 | 6-Cl | 4-Cl (on phenyl) | 6-Chloro-3-[(6-chloro-4-oxo-4H-chromen-3-yl)carbonyl]-4H-chromen-4-one | 92 |

This table is a representation of the types of compounds that can be synthesized based on the described methodology.

The formation of the 3,3'-carbonyl-bis(chromone) is proposed to proceed through a mechanism initiated by a Michael-type addition. researchgate.net The nucleophilic enamine carbon of the 3-(dimethylamino)-1-(2-hydroxyphenyl)-2-propen-1-one attacks the highly electrophilic carbonyl carbon of the this compound. researchgate.net This is followed by the elimination of the chloride ion.

The subsequent step involves an intramolecular cyclization. The hydroxyl group on the phenyl ring of the enaminone moiety attacks the enamine's carbonyl carbon, leading to the formation of the second chromone ring. This is accompanied by the elimination of dimethylamine, which acts as a leaving group. This cascade of reactions, involving a Michael addition and a ring-closing step, efficiently constructs the dimeric chromone structure in a single pot. researchgate.net

Exploratory Reactions with Activated Methylene (B1212753) Compounds

While direct studies on the reactions of this compound with activated methylene compounds are not extensively documented, the reactivity of analogous 3-substituted chromones, such as 3-formylchromone, provides significant insight into the potential reaction pathways. nih.govnih.gov The carbonyl group at the C-3 position is known to activate the chromone ring, making it susceptible to nucleophilic attack. core.ac.uk

In a general context, reactions of chromones with activated methylene compounds, like 1,3-dicarbonyl compounds, often proceed via a domino reaction sequence. beilstein-journals.orgresearchgate.net This typically begins with a Michael (1,4-) addition of the activated methylene compound to the chromone's C2-C3 double bond, followed by a ring-opening of the γ-pyrone, and subsequent condensation and cyclization reactions. beilstein-journals.orgresearchgate.net The regioselectivity of these reactions is highly dependent on the nature of the substituent at the C-3 position. For instance, in the case of 3-formylchromones, the highly electrophilic formyl group often dictates the course of the subsequent cyclization. beilstein-journals.org

For example, the base-mediated reaction of 3-formylchromones with dimethyl acetone-1,3-dicarboxylate leads to the formation of benzophenones through a sequence of Michael addition, ring cleavage, and a final Knoevenagel condensation involving the aldehyde group. beilstein-journals.org It is plausible that this compound could undergo similar transformations, with the carbonyl chloride group playing a key role in the reaction cascade.

Table 1: Representative Reactions of 3-Substituted Chromones with Activated Methylene Compounds

| 3-Substituent | Activated Methylene Compound | Product Type | Reference |

|---|---|---|---|

| -CHO (Formyl) | Dimethyl acetone-1,3-dicarboxylate | Benzophenone | beilstein-journals.org |

| -CHO (Formyl) | Malonic acid derivatives | β-(4-oxo-4H-1-benzopyran-3-yl)acrylic acids/esters | nih.gov |

| Unsubstituted | Dimethyl acetone-1,3-dicarboxylate | Benzocoumarine | beilstein-journals.org |

This table illustrates the types of products that can be obtained from the reaction of different 3-substituted chromones with activated methylene compounds, providing a basis for predicting the potential reactivity of this compound.

Other Regioselective Functionalizations of the Chromone Moiety

The functionalization of the chromone core at various positions (C-2, C-3, and C-5) is a key strategy for creating structural diversity. nih.govrsc.org These regioselective reactions are often achieved through transition metal-catalyzed C-H activation. nih.govrsc.org

C-5 Functionalization : The keto group within the chromone structure can act as a directing group in transition metal-catalyzed reactions. This allows for chelation-assisted C-H activation specifically at the C-5 position. nih.govrsc.org

C-3 Functionalization : Functionalization at the C-3 position can be accomplished through electrophilic coupling partners. nih.gov In cases where the C-2 position is already substituted, C-3 functionalization is often favored. nih.gov Transition metal-catalyzed reactions at this position typically proceed through a nucleophilic attack of the chromone onto the metal, forming a metal-chromone complex. nih.gov

C-2 Functionalization : The C-2 position of the chromone ring can be functionalized using nucleophilic coupling partners, such as arylpalladium species or alkyl radicals. nih.gov

While these methods are described for the broader class of chromones, they offer potential routes for the further derivatization of molecules containing the this compound scaffold. The presence of the carbonyl chloride at C-3 would undoubtedly influence the electronic properties of the ring and, consequently, the regioselectivity of these C-H activation reactions.

Rhodium(III)-catalyzed annulation reactions have also been employed for the synthesis of chromones, demonstrating controllable chemoselectivity for C-H activation and annulation pathways. organic-chemistry.org Such methodologies could potentially be adapted for the functionalization of pre-existing chromone structures.

Table 2: Summary of Regioselective Functionalization Strategies for the Chromone Moiety

| Position | Method | Key Feature | Reference |

|---|---|---|---|

| C-5 | Transition metal-catalyzed C-H activation | Chelation-assisted by the keto group | nih.govrsc.org |

| C-3 | Electrophilic coupling partners / Transition metal catalysis | Favored if C-2 is substituted | nih.gov |

| C-2 | Nucleophilic coupling partners | Use of arylpalladium species or alkyl radicals | nih.gov |

This table summarizes established methods for the regioselective functionalization of the chromone ring system, which could be applicable to derivatives of this compound.

Applications in Organic Synthesis As a Building Block

Chromone-3-carbonyl chloride as a Precursor for Diverse Chromone (B188151) Derivatives

The chromone nucleus is a core component of many naturally occurring and synthetic compounds with significant biological activity. ijrpc.com this compound provides a direct route to modify the C-3 position, a key site for influencing the molecule's interaction with biological targets.

Preparation of Substituted Chromones with Defined Pharmacophores

The chromone framework is recognized as a "privileged structure" in drug discovery, capable of providing ligands for various biological receptors. ijrpc.com By using this compound, chemists can readily introduce pharmacophoric features—essential molecular characteristics responsible for a drug's biological activity—at the 3-position. For instance, the reaction of the acid chloride with different amines or alcohols introduces amide or ester functionalities, respectively. These groups can be tailored to enhance properties such as hydrogen bonding capacity, lipophilicity, and steric profile, thereby modulating the compound's pharmacological effect. The synthesis of various chromone-3-carboxamides, for example, has been explored for their potential anti-inflammatory, antitrypanosomal, and cytotoxic properties. semanticscholar.org

Building Block for Complex Heterocyclic Architectures

Beyond simple derivatization, this compound is instrumental in constructing more complex, multi-ring heterocyclic systems. The reactivity of the acyl chloride, often in concert with the electrophilic C-2 position of the chromone ring, allows for tandem or multi-component reactions. Precursors like 3-formylchromones, which are used to generate the corresponding carboxylic acid and subsequently the acid chloride, are well-established as versatile synthons for novel heterocyclic systems. scispace.com These reactions can involve bifunctional nucleophiles that react first at the carbonyl chloride and then engage in a subsequent cyclization, leading to fused heterocyclic structures. This strategy significantly expands the chemical space accessible from the chromone scaffold.

Synthetic Pathways to Targeted Chemical Structures via this compound Intermediates

The generation of this compound, often in situ from its corresponding carboxylic acid, is a key step in several important synthetic pathways. This intermediate facilitates the creation of specific classes of compounds with significant academic and research interest.

Synthesis of Chromone-3-carboxamides with Academic Significance

One of the most direct and widely studied applications of this compound is the synthesis of chromone-3-carboxamides. semanticscholar.orgresearchgate.net This class of compounds has attracted considerable attention in medicinal chemistry. nih.gov The typical synthetic route involves the oxidation of a chromone-3-carbaldehyde to chromone-3-carboxylic acid, followed by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive this compound intermediate in situ. semanticscholar.orgresearchgate.net This intermediate is not usually isolated but is immediately reacted with a primary or secondary amine in the presence of a base, such as triethylamine (B128534), to yield the desired N-substituted chromone-3-carboxamide. semanticscholar.org This method is efficient and allows for the synthesis of a large library of carboxamide derivatives by varying the amine component, with reported yields often in the 44–64% range. semanticscholar.orgasianpubs.org

Table 1: Examples of Synthesized Chromone-3-carboxamides This table is interactive. Users can sort columns by clicking on the headers.

| Amine Reactant | Resulting Carboxamide Structure | Yield (%) | Reference |

|---|---|---|---|

| Aniline | N-phenyl-4-oxo-4H-chromene-3-carboxamide | 44 | asianpubs.org |

| 4-Chloroaniline | N-(4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide | 51 | asianpubs.org |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxamide | 61 | asianpubs.org |

| 4-Nitroaniline | N-(4-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide | 48 | asianpubs.org |

| Benzylamine | N-benzyl-4-oxo-4H-chromene-3-carboxamide | 64 | asianpubs.org |

Dimeric Chromones in Chemical Research

This compound is also a key reagent in the synthesis of dimeric chromone structures. Specifically, it has been used to prepare 3,3'-carbonyl-bis(chromones), which are dimeric chromones linked by a carbonyl bridge. researchgate.net The synthesis involves the reaction of this compound with 3-(dimethylamino)-1-(2-hydroxyphenyl)-2-propen-1-ones. This method is versatile, allowing for the creation of both symmetrical and non-symmetrical dimeric products, which have been investigated for activities such as the inhibition of mammalian alkaline phosphatases. researchgate.net

Generation of Chromone-based Phosphonic Acids and Esters

The reactivity of this compound extends to reactions with phosphorus-based nucleophiles. A notable example is its use in the Arbuzov reaction to generate α-keto phosphonates. researchgate.net In this reaction, this compound is treated with a trialkyl phosphite (B83602), such as trimethyl phosphite. The reaction proceeds through the nucleophilic attack of the phosphite on the acyl chloride, leading to the formation of a dimethyl 4-oxo-4H-chromene-3-carbonylphosphonate. researchgate.netcapes.gov.br These phosphonate (B1237965) esters can then be hydrolyzed to the corresponding phosphonic acids. researchgate.net This pathway provides access to a unique class of chromone derivatives incorporating a phosphorus functional group, which are of interest for their potential biological activities and applications in coordination chemistry. researchgate.netresearchgate.net

Applications in Derivatization for Analytical Performance Enhancement (e.g., LC-MS/MS)

This compound is a valuable reagent for the chemical derivatization of analytes in analytical chemistry, particularly for enhancing detection in Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Derivatization is a strategy employed to modify analytes that exhibit poor chromatographic retention, low ionization efficiency, or lack specific fragmentation patterns, thereby improving their detectability and quantification. nih.govddtjournal.com

The primary role of a derivatizing agent is to introduce a chemical moiety that enhances the analyte's physicochemical properties for a given analytical platform. nih.gov Acyl chlorides, such as this compound, are highly reactive towards nucleophilic functional groups like amines, phenols, and alcohols, which are common in many biomolecules and pharmaceuticals. The reaction involves the formation of a stable amide or ester bond, covalently attaching the chromone scaffold to the target analyte.

The introduction of the chromone-3-carbonyl group onto an analyte can offer several advantages for LC-MS/MS analysis:

Enhanced Ionization Efficiency: The chromone structure can improve the ionization of the derivatized analyte in the mass spectrometer's source (e.g., Electrospray Ionization - ESI), leading to a significant increase in signal intensity and thus lower detection limits. nih.govsigmaaldrich.com

Improved Chromatographic Behavior: By attaching a larger, more hydrophobic chromone tag, the retention of small, polar analytes on reverse-phase LC columns can be improved, enabling better separation from interfering matrix components. nih.gov

Controlled Fragmentation: The chromone moiety provides a site for predictable fragmentation during tandem mass spectrometry (MS/MS). The robust structure of the chromone ring can lead to the generation of a common, high-intensity product ion upon collision-induced dissociation (CID). This allows for the use of highly specific and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) scan modes for quantification. ddtjournal.com

While reagents like Dansyl chloride are commonly used for this purpose, this compound offers a structurally distinct tag that can provide alternative chromatographic selectivity and unique fragmentation pathways, which may be advantageous for specific applications or for avoiding interferences seen with other agents. sigmaaldrich.com

| Feature | Role in LC-MS/MS Enhancement | Potential Advantage of Chromone-3-carbonyl Moiety |

| Analyte Modification | Reacts with nucleophilic groups (-OH, -NH2, -SH) on target analytes. | Forms stable ester or amide bonds, creating a new derivative. |

| Ionization | Introduces an easily ionizable group to increase signal in ESI-MS. | The chromone structure can stabilize a charge, enhancing signal intensity. |

| Chromatography | Increases hydrophobicity and retention on reverse-phase columns. | Improves separation of small, polar analytes from the solvent front. |

| Fragmentation (MS/MS) | Provides a predictable fragmentation pattern for sensitive detection. | The stable chromone core can yield a specific, high-abundance product ion for MRM assays. |

Role in Developing New Reaction Methodologies

This compound serves as a versatile and highly reactive building block in the development of novel synthetic methodologies, primarily due to the electrophilic nature of the acyl chloride and the unique reactivity of the chromone scaffold. researchgate.netsemanticscholar.org Its utility stems from its ability to participate in a wide array of reactions that lead to the construction of complex heterocyclic systems and other novel molecular architectures.

As a highly activated derivative of chromone-3-carboxylic acid, the carbonyl chloride group is an excellent electrophile, reacting readily with a diverse range of nucleophiles under mild conditions. researchgate.net This enhanced reactivity, compared to the corresponding acid or ester, allows for the development of efficient, high-yield transformations.

Key research findings highlight its role in pioneering new synthetic routes:

Synthesis of Bischromones: In reactions with enamino ketones, this compound has been used to synthesize bischromones linked by a carbonyl group. researchgate.net This methodology provides a direct route to complex molecules that have shown inhibitory activity in biological assays.

Arbuzov Reaction: The compound is known to undergo the Arbuzov reaction with nucleophiles like trimethyl phosphite. This reaction leads to the formation of α-keto phosphonates, which are valuable synthetic intermediates for further transformations, such as the Horner-Wadsworth-Emmons reaction. researchgate.net

Domino Reactions: The chromone system itself is susceptible to domino reactions. The presence of a highly activating group at the C-3 position, such as the carbonyl chloride, influences the regioselectivity of nucleophilic attack, which can occur at the C-2 or C-4 positions. This can trigger a cascade of reactions, including ring-opening and subsequent recyclization, to form entirely new heterocyclic frameworks. beilstein-journals.org For instance, reactions with bifunctional nucleophiles can proceed via initial acylation, followed by an intramolecular attack on the chromone ring to construct fused heterocyclic systems. eurjchem.commdpi.com

The use of this compound and related 3-substituted chromones allows synthetic chemists to explore new reaction pathways for creating molecular diversity. The reactivity of the acyl chloride, combined with the inherent properties of the chromone ring, provides a powerful tool for developing methodologies that lead to novel scaffolds for medicinal chemistry and materials science. ijrpc.comscispace.com

| Reaction Type | Reagent/Nucleophile | Product Class | Significance in Methodology Development |

| Acylation/Condensation | Enamino ketones | Bischromones | Provides a direct route to complex, biologically relevant dimeric structures. researchgate.net |

| Arbuzov Reaction | Trimethyl phosphite | α-Keto Phosphonates | Creates versatile intermediates for olefination and other C-C bond-forming reactions. researchgate.net |

| Domino Reaction | Bifunctional Nucleophiles | Fused Heterocycles | Enables the construction of complex polycyclic systems in a single step through a reaction cascade. beilstein-journals.orgeurjchem.com |

| Amide Synthesis | Primary/Secondary Amines | Chromone-3-carboxamides | Offers a straightforward and efficient method to generate libraries of amide derivatives for biological screening. semanticscholar.orguniven.ac.za |

Spectroscopic and Structural Elucidation of Chromone 3 Carbonyl Chloride and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides a detailed map of the molecular structure, including the connectivity and chemical environment of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the context of the chromone (B188151) skeleton, the aromatic protons typically appear in the downfield region of the spectrum (δ 7.0-9.0 ppm) due to the deshielding effects of the benzene (B151609) ring and the pyrone system.

For the parent chromone structure, the proton at the C-2 position is characteristically found at a very low field, often above δ 8.0 ppm. The protons on the fused benzene ring (H-5, H-6, H-7, H-8) exhibit chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) that are dependent on their position and the presence of any substituents. researchgate.net

In the case of Chromone-3-carbonyl chloride , the highly electron-withdrawing carbonyl chloride group at the C-3 position would be expected to further deshield adjacent protons. Consequently, the signal for the H-2 proton would likely be shifted even further downfield compared to other 3-substituted chromones.

The analysis of reaction products, such as chromone-3-carboxamides, provides concrete examples of these patterns. In a series of N,N-disubstituted chromone-3-carboxamides, the ¹H NMR spectra consistently show the H-2 proton as a singlet in the range of δ 8.22-8.29 ppm. The aromatic protons H-5, H-7, and H-8 also show distinct signals whose exact shifts and multiplicities depend on the substitution pattern on the aromatic ring. semanticscholar.org For instance, in N,N-Dimethyl-6-bromo-chromone-3-carboxamide, the H-5 proton appears as a doublet at δ 8.14 ppm, while the H-7 and H-8 protons appear as a doublet of doublets and a doublet at δ 7.79 and 7.45 ppm, respectively. semanticscholar.org

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Chromone-3-carboxamide Derivative

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.29 | s (singlet) |

| H-5 | 8.14 | d (doublet) |

| H-7 | 7.79 | dd (doublet of doublets) |

| H-8 | 7.45 | d (doublet) |

| N(CH₃)₂ | 2.89, 2.95 | s (singlet) |

Data for N,N-Dimethyl-6-bromo-chromone-3-carboxamide in acetic acid-d4. semanticscholar.org

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org The chemical shifts of carbon atoms are highly sensitive to their hybridization and electronic environment. chemguide.co.uk Carbonyl carbons are particularly characteristic, appearing far downfield (δ 160-220 ppm). libretexts.org

In the chromone framework, two carbonyl carbons are present: the C-4 ketone of the pyrone ring and the carbon of the C-3 substituent. For This compound , the C-4 ketone would be expected around δ 172-176 ppm, while the highly deshielded acid chloride carbonyl carbon (C=O)Cl would appear in the δ 160-170 ppm region. The olefinic carbons C-2 and C-3 typically resonate around δ 155-165 ppm and δ 114-125 ppm, respectively. cdnsciencepub.com The carbons of the fused aromatic ring appear in the δ 118-157 ppm range. researchgate.net

Upon conversion to a reaction product like a carboxamide, the chemical shift of the C-3 carbonyl carbon changes significantly. In the case of N,N-Dimethyl-6-bromo-chromone-3-carboxamide, the C-4 ketone carbon appears at δ 172.55 ppm, while the amide carbonyl carbon is observed at δ 164.98 ppm. semanticscholar.org This shift reflects the change in the electronic environment from an acid chloride to an amide. The signals for the other carbons in the chromone ring system remain in their expected regions, confirming the integrity of the core structure after the reaction. semanticscholar.org

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for a Chromone-3-carboxamide Derivative

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2 | 157.28 |

| C-3 | 118.71 |

| C-4 | 172.55 |

| C-4a | 122.23 |

| C-5 | 127.97 |

| C-6 | 125.45 |

| C-7 | 137.28 |

| C-8 | 120.83 |

| C-8a | Not specified |

| C=O (Amide) | 164.98 |

| N(CH₃)₂ | 34.61, 37.86 |

Data for N,N-Dimethyl-6-bromo-chromone-3-carboxamide in acetic acid-d4. semanticscholar.org

While 1D NMR spectra provide foundational data, complex structures often require advanced 2D NMR techniques for unambiguous assignment. univen.ac.za These methods reveal correlations between nuclei, confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For a chromone derivative, COSY would show correlations between the adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, H-7 with H-8), confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for assigning the ¹³C signals for all protonated carbons by linking them to their known proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary (non-protonated) carbons and for piecing together different structural fragments. For instance, an HMBC spectrum would show a correlation from the H-2 proton to the C-4 and C-3 carbons, confirming the connectivity around the pyrone ring. It would also show correlations from H-5 to C-4 and C-8a, locking in the orientation of the fused rings. univen.ac.za

These advanced techniques are routinely used in the characterization of new chromone derivatives to provide definitive proof of their proposed structures. univen.ac.za

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. It is particularly effective for identifying the presence of specific functional groups, each of which has characteristic absorption or scattering frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The chromone nucleus possesses several characteristic IR bands. The most prominent is the C=O stretching vibration of the γ-pyrone ring ketone, which typically appears as a strong band around 1650-1660 cm⁻¹. core.ac.uk Aromatic C=C stretching vibrations are also observed in the 1600-1450 cm⁻¹ region.

For This compound , two distinct carbonyl absorptions would be expected:

The C-4 ketone stretch (ν C=O) around 1650 cm⁻¹.

The acid chloride carbonyl stretch (ν (C=O)Cl), which is expected at a significantly higher frequency, typically in the range of 1770-1815 cm⁻¹, due to the strong electron-withdrawing effect of the chlorine atom.

When this compound is converted to a reaction product like a chromone-3-carboxamide, the IR spectrum changes accordingly. The high-frequency acid chloride band disappears and is replaced by the amide carbonyl band (Amide I band). For example, the IR spectrum of N,N-Dimethyl-6-bromo-chromone-3-carboxamide shows a strong C=O absorption at 1643 cm⁻¹. semanticscholar.org This single, broad carbonyl peak likely represents an overlap of the C-4 ketone and the C-3 amide carbonyl stretches, which now appear in a similar region of the spectrum. The aromatic C-H stretching bands are also visible above 3000 cm⁻¹. researchgate.net

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for Chromone Functional Groups

| Functional Group | Expected/Observed Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H | > 3000 | Stretching |

| Acid Chloride C=O | 1770 - 1815 (Expected) | Stretching |

| Amide C=O | ~1643 (Observed) | Stretching |

| Ketone C=O (C-4) | ~1650 (Expected) | Stretching |

FT-Raman spectroscopy is a complementary technique to FT-IR. While IR absorption is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals while being weak or silent in the IR spectrum.

For the chromone structure, the C=C bonds within the aromatic and pyrone rings are expected to be strongly Raman active. Theoretical and experimental studies on the related Chromone-3-carboxylic acid show significant Raman bands corresponding to the in-plane and out-of-plane bending of C-H groups and the stretching vibrations of the C-C bonds of the benzene ring. researchgate.net

In This compound , the C=O stretching vibrations would also be Raman active. The symmetric vibrations of the fused ring system are particularly well-suited for Raman analysis. While specific experimental data for this compound is scarce, analysis of its derivatives and related compounds confirms that Raman spectroscopy can provide valuable structural information, especially concerning the carbon framework of the chromone core. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of molecules. nih.gov By ionizing compounds and analyzing their mass-to-charge ratio, researchers can gain precise information about molecular formulas and fragmentation patterns. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing thermolabile and polar molecules, making it well-suited for chromone derivatives. rsc.org In ESI-MS, a sample solution is sprayed through a charged capillary, creating fine droplets from which ions are desolvated and enter the mass analyzer. This method allows for the accurate determination of the molecular weight of the parent compound, typically observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.

For reaction products of this compound, such as amides or esters, ESI-MS provides clear molecular ion peaks, confirming the success of the derivatization. A key feature in the mass spectra of chromones and their analogs, like flavonoids, is the characteristic fragmentation pattern that arises from collision-induced dissociation (CID). nih.gov One of the most significant fragmentation pathways is the Retro-Diels-Alder (RDA) reaction, which involves the cleavage of the pyrone ring. This process provides valuable structural information about the substituents on both the benzene and pyrone rings of the chromone scaffold.

Other common fragmentation patterns include the loss of small neutral molecules such as carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O). nih.govnih.gov For derivatives formed from this compound, the fragmentation will also prominently feature cleavage at the bond connecting the carbonyl group to the substituent, providing further structural confirmation.

Table 1: Common Fragmentation Patterns in ESI-MS of Chromone Derivatives

| Fragmentation Type | Neutral Loss | Description |

|---|---|---|

| Retro-Diels-Alder (RDA) | Varies | Cleavage of the C-ring (pyrone ring), yielding characteristic fragment ions that help identify substituents on the A and C rings. |

| Carbonyl Group Loss | CO (28 Da) | A common fragmentation for flavonoids and related compounds, involving the loss of a carbonyl group from the pyrone ring. nih.gov |

| Side-Chain Cleavage | Varies | Loss of the substituent attached to the C3-carbonyl group, which is highly diagnostic for reaction products of this compound. |

Tandem Mass Spectrometry (MS/MS) is an advanced technique that provides deeper structural insights by performing multiple stages of mass analysis. researchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion [M+H]⁺) is selected from the initial mass spectrum, isolated, and then subjected to fragmentation, typically through collision with an inert gas. nih.gov The resulting product ions are then analyzed by a second mass spectrometer. nih.gov

This technique is invaluable for the structural elucidation of chromone derivatives for several reasons:

Detailed Fragmentation Mapping: MS/MS allows for the systematic study of fragmentation pathways. By analyzing the daughter ions produced from a specific parent ion, a detailed map of the molecule's fragmentation can be constructed, confirming the connectivity of atoms. rfi.ac.uk

Isomer Differentiation: Different isomers of a chromone derivative may produce the same molecular ion peak in a single MS scan, making them indistinguishable. However, they often exhibit unique fragmentation patterns in MS/MS, allowing for their unambiguous identification.

Complex Mixture Analysis: When this compound is used in a reaction, the resulting product mixture can be complex. MS/MS, often coupled with a separation technique like liquid chromatography (LC-MS/MS), can isolate and identify individual components in the mixture without the need for extensive purification. researchgate.net

For example, the fragmentation of a chromone-3-carboxamide derivative in an MS/MS experiment would allow researchers to confirm the structure by observing the loss of the amide group and the characteristic RDA fragmentation of the chromone core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.orgshu.ac.uk For chromone derivatives, the UV-Vis spectrum is characterized by distinct absorption bands that arise from electronic transitions within the conjugated π-system of the benzopyrone structure. d-nb.info

The spectra of chromones typically display two major absorption bands:

Band I: Appearing at a longer wavelength (typically 300-380 nm), this band is attributed to the π → π* transition involving the entire conjugated system, including the benzene ring and the pyrone ring's double bond and carbonyl group.

Band II: Occurring at a shorter wavelength (typically 240-290 nm), this band is associated with the π → π* transition primarily localized within the benzoyl system.

The position (λmax) and intensity of these bands are sensitive to the nature and position of substituents on the chromone ring. When this compound reacts to form derivatives like amides or esters, the substituent at the 3-position alters the electronic properties of the chromophore. This change in conjugation and electron density typically results in a shift of the absorption bands. This phenomenon allows UV-Vis spectroscopy to be used to monitor the progress of a reaction and characterize the resulting products. tanta.edu.eg For instance, the introduction of an electron-donating or electron-withdrawing group at the C3 position will cause a predictable shift (either bathochromic/red shift or hypsochromic/blue shift) in the λmax of Band I.

Table 2: Typical UV-Vis Absorption Bands for Chromone Derivatives

| Band | Wavelength Range (nm) | Electronic Transition | Associated Chromophore |

|---|---|---|---|

| Band I | 300 - 380 nm | π → π* | Cinnamoyl system (B-ring + C-ring) |

| Band II | 240 - 290 nm | π → π* | Benzoyl system (A-ring + carbonyl) |

Note: The n → π transition of the carbonyl group is often weak and can be obscured by the more intense π → π* bands.* shu.ac.uk

X-ray Crystallography for Solid-State Structure Determination (for relevant chromone derivatives)

While this compound itself is highly reactive and may be difficult to crystallize, its more stable reaction products, such as amides and esters, can often be obtained as single crystals suitable for X-ray crystallography. This technique provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. scielo.brrsc.org

By diffracting X-rays off a single crystal, a unique pattern is generated that can be mathematically reconstructed into a detailed model of the molecule's structure. scielo.br This model provides a wealth of information, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the molecular connectivity and geometry.

Stereochemistry: Unambiguous determination of the relative and absolute configuration of stereocenters, if any are present in the derivative.

Conformation: The preferred spatial orientation of different parts of the molecule in the crystal lattice.

Intermolecular Interactions: Insights into how molecules pack together in the solid state, revealing information about hydrogen bonding, π-stacking, and other non-covalent interactions that govern the crystal structure. scielo.br

For chromone derivatives, X-ray crystallography can confirm the planarity of the benzopyrone ring system and determine the orientation of the substituent at the 3-position relative to the core structure. researchgate.netmdpi.com This information is crucial for understanding structure-activity relationships and designing new molecules with specific properties.

Conformational Analysis using Spectroscopic and Diffraction Data

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For derivatives of this compound, a key point of conformational flexibility is the rotation around the single bond connecting the chromone ring (at C3) and the carbonyl carbon of the substituent.

X-ray Diffraction Data: As mentioned, crystallography provides a static "snapshot" of the molecule's conformation in the solid state. researchgate.net This is often the lowest energy conformation under crystallization conditions and provides a crucial reference point. It can reveal, for example, whether the carbonyl group of the substituent is co-planar with the chromone ring, which would maximize π-system conjugation.

Spectroscopic Data: While the prompt excludes NMR, other techniques contribute to conformational understanding in solution. For instance, computational modeling based on Density Functional Theory (DFT) can be used to calculate the energies of different possible conformers. nih.gov These theoretical calculations can be correlated with experimental UV-Vis spectra, as different conformations may exhibit slight variations in their electronic transitions. By comparing experimental spectra with theoretically predicted spectra for various conformations, the most likely solution-state conformation can be inferred. nih.govdntb.gov.ua

By combining the precise, solid-state information from X-ray crystallography with data from spectroscopic methods and computational modeling, a complete picture of the conformational preferences of this compound derivatives can be developed.

Theoretical and Computational Chemistry Approaches to Chromone 3 Carbonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy of a molecule, which in turn dictates its structure and chemical properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying chromone (B188151) derivatives due to its favorable balance of accuracy and computational cost. rsc.orgarxiv.org This method is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization, by finding the minimum energy structure on the potential energy surface. google.com For chromone systems, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been successfully employed to predict geometric parameters. nih.govtandfonline.com

While no specific computational studies on Chromone-3-carbonyl chloride are available, data from the closely related Chromone-3-carboxylic acid provides a strong model for the expected structural parameters of the core chromone ring. The substitution of a carboxylic acid group with a carbonyl chloride group would primarily influence the geometry at the C3 position, but the fundamental structure of the fused rings would remain comparable.

Below are the theoretically calculated geometric parameters for Chromone-3-carboxylic acid, which serve as a proxy for understanding the core structure of this compound.

Table 1: Selected Optimized Geometrical Parameters for Chromone-3-carboxylic acid (Proxy for this compound core structure)

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Calculated Value | Angle | Calculated Value |

| C1–C6 | 1.39 | C6-C1-C2 | 119.5 |

| C1–C2 | 1.38 | C1-C2-C3 | 121.2 |

| C2–C3 | 1.40 | C2-C3-C4 | 118.8 |

| C3–C4 | 1.39 | C3-C4-C9 | 119.9 |

| C4–C9 | 1.40 | C4-C9-C12 | 122.9 |

| C9–O16 | 1.23 | C9-O16-C13 | 119.3 |

| C12=C13 | 1.35 | C9-C12-C13 | 119.1 |

Data derived from studies on Chromone-3-carboxylic acid.

Beyond DFT, other methods like ab initio and semi-empirical molecular orbital calculations offer different levels of theory for chemical investigation. Ab initio (from the beginning) methods solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. wayne.edu These methods, such as Hartree-Fock (HF), form the basis of more complex and accurate approaches. While computationally intensive, they provide a rigorous framework for understanding molecular orbitals. wayne.edu

Semi-empirical methods, on the other hand, simplify the calculations by incorporating some experimentally derived parameters. This makes them significantly faster and suitable for very large molecules, though generally with a reduction in accuracy compared to ab initio or DFT methods. These calculations provide a foundational understanding of how atomic orbitals combine to form molecular orbitals, which is crucial for describing bonding and electronic transitions. youtube.com

Electronic Properties and Reactivity Descriptors

The electronic structure of a molecule, as determined by quantum chemical calculations, allows for the derivation of various properties and descriptors that predict its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. d-nb.info In contrast, a large energy gap indicates higher kinetic stability. d-nb.info Computational studies on various 3-substituted chromone derivatives consistently show the utility of FMO analysis in predicting their bioactivity. tandfonline.comd-nb.info

Table 2: Frontier Molecular Orbital Energies for a Representative 3-Substituted Chromone Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.98 |

| ELUMO | -2.25 |

| Energy Gap (ΔE) | 4.73 |

Data derived from representative studies on 3-substituted chromone derivatives. d-nb.inforesearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. rsc.orgresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. 50webs.com

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen. 50webs.comresearchgate.net

Blue regions represent positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net

Green regions denote neutral or areas of near-zero potential.

For chromone derivatives, MEP analysis reveals that the most negative potential is typically located around the carbonyl oxygen (C=O) at the C4 position, making it a primary site for electrophilic interaction. d-nb.inforesearchgate.net The hydrogen atoms on the aromatic ring generally exhibit positive potential. The carbonyl chloride group in this compound would introduce a significant electrophilic site at the carbonyl carbon of the acid chloride moiety due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. faccts.de It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. rsc.org

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for a Representative Chromone System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O16) | π* (C9-C12) | 25.8 |

| LP (O19) | π* (C3-C4) | 21.5 |

| π (C1-C6) | π* (C2-C3) | 18.9 |

| π (C4-C9) | π* (C12-C13) | 17.4 |

Data derived from studies on Chromone-3-carboxylic acid, with atom numbering corresponding to the standard chromone ring system. nih.gov

Global Reactivity Descriptors

Global reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for predicting the chemical reactivity and stability of a molecule. nih.gov These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Key descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). A small HOMO-LUMO energy gap generally indicates high reactivity and low stability. nih.gov

In a study on various chromone derivatives, DFT calculations were used to determine these properties. For instance, theoretical investigations of pharmaceutically active chromone derivatives highlighted that their biological activity could be correlated with their energy gap and electrophilicity index values. d-nb.info For a series of fluorinated chromone derivatives, the energy gap (E_gap) and electrophilicity index (ω) were calculated, revealing their high biological activity potential. d-nb.info

While specific values for this compound are not available in the cited literature, the table below presents calculated global reactivity descriptors for related chromone derivatives, illustrating the typical range of these values. These calculations are generally performed using DFT methods, such as B3LYP with a 6–311++G(d,p) basis set. nih.gov

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|

| (E)-3-((2,3,5,6-tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC) | -9.592 | -7.722 | 1.870 | 20.233 |

| (E)-3-((2-(2,4,6-trifluorophenyl)hydrazono)methyl)-4H-chromen-4-one (FHM) | -9.551 | -7.902 | 1.649 | 22.581 |

| (E)-3-((2-(perfluorophenyl)hydrazono)methyl)-4H-chromen-4-one (PFH) | -9.617 | -8.027 | 1.590 | 23.203 |

Data sourced from a computational study on fluorinated chromone derivatives. d-nb.info

Analysis of Mulliken Charge, Bond Number, Theoretical Valence, Unsaturated Index, Electron Density, and Free Valence Index

Mulliken population analysis is a method for estimating partial atomic charges based on the linear combination of atomic orbitals (LCAO) molecular orbital method. wikipedia.org This analysis provides insights into the electronic structure and charge distribution within a molecule, which influences its dipole moment, polarizability, and other properties. researchgate.net However, it is known that Mulliken charges can be highly sensitive to the choice of the basis set used in the calculation. wikipedia.orguni-muenchen.de

A computational study on Chromone-3-Carboxylic Acid (C3CA) calculated Mulliken charges using the DFT/B3LYP method with a 6–311++G(d,p) basis set. The analysis revealed the charge distribution across the chromone ring system. For instance, in the pyrone ring of C3CA, the carbon atom at position C4 was found to be highly positive, while the C3 carbon was highly negative, which is indicative of the electronic effects of the carbonyl and carboxyl groups. nih.gov

The following interactive table displays the calculated Mulliken charges for selected atoms of Chromone-3-Carboxylic Acid. This data illustrates how charge is distributed across a similar molecular scaffold.

| Atom | Charge |

|---|---|

| C2 | -0.2079 |

| C3 | -0.5332 |

| C4 | 0.3956 |

| O1 | -0.2229 |

| O (Carbonyl at C4) | -0.3424 |

| C (Carboxyl) | 0.4852 |

| O (Carboxyl C=O) | -0.4079 |

| O (Carboxyl OH) | -0.4573 |

Data adapted from a study on Chromone-3-Carboxylic Acid. nih.gov

Information regarding Bond Number, Theoretical Valence, Unsaturated Index, Electron Density, and Free Valence Index for this compound or its close analogs was not available in the searched scientific literature.

Mechanistic Insights from Computational Modeling of Reactions

Computational modeling is instrumental in elucidating reaction mechanisms, identifying transition states, and explaining the regioselectivity of chemical reactions. For the chromone scaffold, theoretical studies have provided insights into its reactivity. The chromone ring possesses multiple electrophilic sites, primarily at the C2, C4, and the substituent carbonyl carbon atoms, making it susceptible to attack by nucleophiles. nih.govmdpi.com

Studies on 3-formylchromones show that the high electrophilicity of the aldehyde group often dictates the course of the reaction. beilstein-journals.orgnih.gov In reactions with nucleophiles, a common pathway involves an initial Michael (1,4-addition) to the C2-C3 double bond, followed by the opening of the pyrone ring. beilstein-journals.org The subsequent steps depend on the nature of the nucleophile and the reaction conditions.

For 3-halochromones, the halogen atom acts as a leaving group, facilitating various substitution and domino reactions. beilstein-journals.org It is reasonable to predict that this compound would exhibit high reactivity at the acyl chloride group, which is a very good leaving group. Furthermore, the carbonyl group at the C-3 position is known to strongly activate the chromone ring through its electron-withdrawing effect. core.ac.uk DFT calculations on the reactions of carbonyl compounds have been used to investigate mechanisms, such as the interaction between BCl₃ and a C=O moiety, which proceeds via bond formation between boron and oxygen followed by chloride migration to the carbonyl carbon. rsc.org Such computational approaches could be applied to model the reactions of this compound with various nucleophiles to predict reaction pathways and product formation.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For chromone derivatives, studies have demonstrated a good correlation between theoretical and experimental spectroscopic data. In the case of Chromone-3-Carboxylic Acid, vibrational spectra were calculated using the DFT/B3LYP method with the 6–311++G(d,p) basis set. nih.gov The calculated frequencies are often scaled by a factor (e.g., 0.98) to achieve better agreement with experimental values. researchgate.net Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, and these calculated values generally show good coincidence with experimental data. nih.govresearchgate.net

For example, theoretical calculations on fluorinated chromone derivatives predicted the C=O stretching vibrations to be in the range of 1629-1671 cm⁻¹, which aligns well with the experimental IR data. d-nb.info The prediction of such parameters for this compound would involve geometry optimization followed by frequency and NMR calculations at a suitable level of theory. This would allow for the assignment of characteristic vibrational modes, such as the C=O stretches of the pyrone ring and the carbonyl chloride group, as well as the chemical shifts for the protons and carbons in the molecule.

Emerging Trends and Future Research Perspectives

Development of Green Chemistry Approaches for Chromone-3-carbonyl chloride Synthesis and Transformations

The traditional synthesis of this compound involves the use of hazardous chlorinating agents like thionyl chloride or oxalyl chloride, which generate corrosive byproducts such as HCl and SO2. prepchem.comresearchgate.netsemanticscholar.org Green chemistry seeks to mitigate these issues by developing more environmentally benign alternatives. Future research is focused on several key areas:

Alternative Chlorinating Reagents: Investigating solid-supported chlorinating agents or reagents that operate under milder conditions with less toxic byproducts is a primary goal.

Catalytic Approaches: Developing catalytic methods for the conversion of chromone-3-carboxylic acid to the acid chloride would reduce the stoichiometric use of harsh reagents.

Solvent Selection: Replacing conventional chlorinated solvents like dichloromethane (B109758) (DCM) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) in both the synthesis and subsequent reactions of this compound is crucial. mdpi.com

Flow Chemistry: Continuous flow reactors offer enhanced safety and efficiency for handling reactive intermediates like acid chlorides. This technology allows for precise control of reaction parameters (temperature, pressure, stoichiometry), minimizing byproduct formation and enabling safer on-demand generation and consumption of this compound.